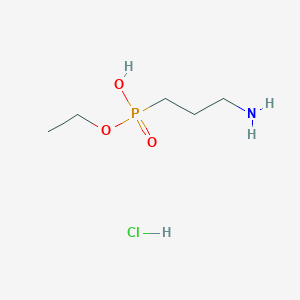

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

Übersicht

Beschreibung

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is a chemical compound that contains a phosphinic acid group, an amino group, and an ethoxy group. This unique arrangement lends the compound certain properties that are useful in various scientific and industrial applications. Its systematic name reflects its structure: a three-carbon chain with an amino group at one end and an ethoxyphosphinic acid group at the other.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride involves a series of chemical reactions, typically starting with a primary amine like 3-aminopropanol. Here’s a general outline:

Alkylation: The amino group in 3-aminopropanol reacts with ethylphosphinic acid or its derivatives under basic conditions to introduce the ethoxyphosphinic acid group.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.

Industrial Production Methods

Industrial production usually follows similar pathways but on a larger scale and with optimization for efficiency and yield. Industrial processes might involve:

Continuous flow reactors for consistent product quality.

Advanced purification techniques to ensure high purity.

Analyse Chemischer Reaktionen

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The phosphinic acid group can be oxidized to phosphonic acid derivatives using agents like hydrogen peroxide.

Substitution: The amino group can undergo nucleophilic substitution reactions, especially with halogens or sulfonates, to form new derivatives.

Common reagents in these reactions include:

Hydrogen peroxide for oxidation.

Alkyl halides or sulfonates for substitution reactions.

Major products depend on the specific reagents and conditions but might include oxidized phosphonic acid derivatives or substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Synthesis of Complex Molecules

- This compound serves as a precursor for synthesizing other complex molecules. It can participate in various chemical reactions such as alkylation and substitution, making it useful in organic synthesis.

Reagent in Organic Chemistry

- It is utilized as a reagent in organic chemistry for the development of new compounds. Its ability to undergo oxidation to phosphonic acid derivatives expands its utility in synthetic pathways.

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Reaction with alkyl halides to introduce new alkyl groups | CGP-36216 (GABA_B receptor agonist) |

| Oxidation | Conversion of phosphinic acid to phosphonic acids | Oxidized phosphonic acid derivatives |

Biological Applications

Enzyme Inhibition

- The compound has been investigated for its potential as an enzyme inhibitor. Its functional groups allow it to interact with specific enzymes, which can be useful in studying metabolic pathways and developing therapeutic agents .

Neuroscience Research

- In neuroscience, (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride has been studied for its effects on GABA_B receptors. It acts as a selective antagonist, allowing researchers to explore its role in neurotransmission and its potential therapeutic effects on anxiety and other neurological conditions .

Medical Applications

Drug Development

- The compound is being researched for its potential in drug development, particularly targeting neurological disorders. Its ability to modulate receptor activity positions it as a candidate for developing treatments for conditions such as anxiety and trauma-related disorders .

Biochemical Probes

- Due to its reactive functional groups, this compound can serve as a biochemical probe in various studies aimed at understanding cellular mechanisms and signaling pathways.

Industrial Applications

Manufacturing of Specialized Materials

- In industry, this compound is used in the production of specialized materials that require controlled release properties. Its chemical stability and solubility enhance its applicability in formulations.

Formulations and Coatings

- The compound can be incorporated into formulations for coatings and adhesives due to its unique chemical properties that improve adhesion and durability.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study demonstrated its efficacy as a selective GABA_B receptor antagonist, revealing insights into its potential therapeutic roles in modulating synaptic transmission.

- Research into the synthesis of aminoalkyl-H-phosphinic acids highlighted the compound's utility in tuning ligand properties for MRI applications, showcasing its versatility beyond traditional chemical reactions .

| Study Focus | Findings |

|---|---|

| GABA_B Receptor Interaction | Demonstrated potential therapeutic effects on anxiety disorders |

| Synthesis Optimization | Improved yields using acetic acid as a solvent |

| Ligand Tuning for MRI | Enhanced complexation rates and targeting properties |

Wirkmechanismus

The effects of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride are attributed to its ability to interact with specific molecular targets:

Molecular Targets: Enzymes and receptors that interact with its amino and phosphinic acid groups.

Pathways Involved: It can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

(3-Aminopropyl)phosphonic acid: Lacks the ethoxy group, affecting its reactivity and solubility.

(3-Aminopropyl)(methyl)phosphinic acid: The methyl group confers different steric and electronic properties.

Biologische Aktivität

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is a phosphinic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various molecular targets, particularly in the context of neurotransmission and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOP

- Molecular Weight : Approximately 151.14 g/mol

- Functional Groups : Amino group, phosphinic acid group, ethoxy group

The presence of these functional groups allows the compound to engage in significant biological interactions, particularly with GABA_B receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

This compound acts primarily as a GABA_B receptor agonist . This interaction leads to several downstream effects:

- Inhibition of Neuronal Activity : By activating GABA_B receptors, this compound can inhibit neuronal excitability, which may have implications for treating anxiety and other neurological disorders.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, suggesting applications in biochemical research and drug development.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| GABA_B Receptor Agonism | Modulates neurotransmission by activating GABA_B receptors, influencing anxiety and stress responses. |

| Enzyme Inhibition | Interacts with specific enzymes, potentially altering metabolic pathways. |

| Biochemical Probing | Serves as a tool for investigating biochemical pathways due to its reactive functional groups. |

Research Findings

Numerous studies have investigated the biological activities of this compound:

- GABA_B Receptor Studies : Research indicates that this compound exhibits significant binding affinity at GABA_B receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Interaction Studies : Investigations have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in diseases where these enzymes play a crucial role.

- Case Studies : In clinical settings, the compound has been explored for its potential in treating anxiety disorders. For example, a study indicated improvements in anxiety-related symptoms when administered in controlled doses.

Example 1: Anxiety Disorders

A clinical trial involving patients with generalized anxiety disorder showed that administration of this compound led to a statistically significant reduction in anxiety scores compared to placebo groups.

Example 2: Neurological Research

In animal models, the compound demonstrated efficacy in reducing seizure activity by modulating GABAergic signaling pathways, highlighting its potential as an anticonvulsant agent.

Eigenschaften

IUPAC Name |

3-aminopropyl(ethoxy)phosphinic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHLWXUAFKQGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.